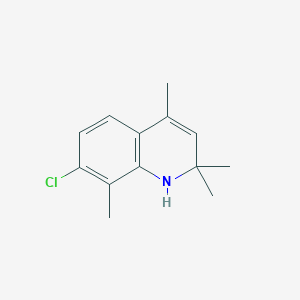
7-Chloro-2,2,4,8-tetramethyl-1H-quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 7-Chloro-2,2,4,8-tetramethyl-1H-quinoline, can be achieved through various methods. One common approach involves the use of microwave-assisted synthesis, which offers a greener and more sustainable process . Another method includes the use of clay or other recyclable catalysts, one-pot reactions, solvent-free conditions, ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis using UV radiation .
Industrial Production Methods
Industrial production of quinoline derivatives often employs cost-effective and environmentally benign protocols. For instance, the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst has been reported to be highly efficient . These methods are operationally simple and can serve as alternatives to traditional protocols.
化学反应分析
Types of Reactions
7-Chloro-2,2,4,8-tetramethyl-1H-quinoline undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic, electrophilic, and radical substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinolines. Substitution reactions can introduce various functional groups into the quinoline ring, leading to a wide range of derivatives.
科学研究应用
7-Chloro-2,2,4,8-tetramethyl-1H-quinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It serves as a probe in biological studies to understand various biochemical pathways.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Chloro-2,2,4,8-tetramethyl-1H-quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit the activity of certain enzymes and proteins, thereby affecting various cellular processes . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
相似化合物的比较
Similar Compounds
- 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
- 7-Chloro-4-aminoquinoline
- 2,2,4,8-Tetramethyl-1H-quinoline
Uniqueness
7-Chloro-2,2,4,8-tetramethyl-1H-quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry where specific structural features are crucial for biological activity.
属性
IUPAC Name |
7-chloro-2,2,4,8-tetramethyl-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN/c1-8-7-13(3,4)15-12-9(2)11(14)6-5-10(8)12/h5-7,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHIGFLCKFTNPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC(=C2C)Cl)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(furan-3-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2805591.png)
![2-{9,9-Dimethyl-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl}acetic acid](/img/structure/B2805592.png)
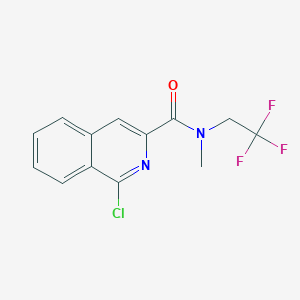

![11-(3-methoxyphenyl)-9-phenyl-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene](/img/structure/B2805598.png)
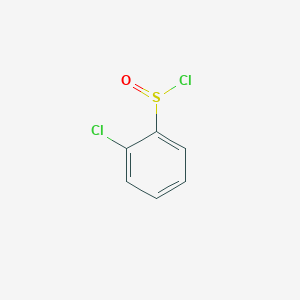
![ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)butanoate](/img/structure/B2805602.png)
![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2805603.png)
![N-[1-(4-Cyanophenyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2805606.png)
![N-[(4-methoxyphenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2805608.png)
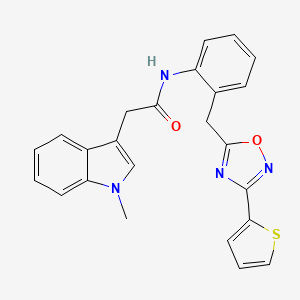
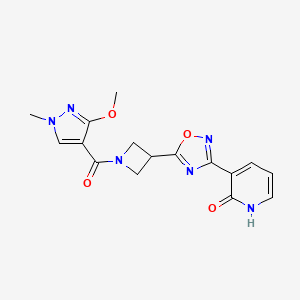

![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylbutanamide](/img/structure/B2805614.png)
